molecular formula C29H31NO6 B334100 BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B334100
M. Wt: 489.6 g/mol
InChI Key: ZSEWZSVAHQISNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Acetylation and Methoxylation: These functional groups are introduced through standard acetylation and methoxylation reactions using acetic anhydride and methanol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce the corresponding alcohol.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the central nervous system. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.

    Benzyl Esters: Compounds like benzyl acetate have similar ester functional groups.

Uniqueness

What sets BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is the combination of its functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

benzyl 4-(4-acetyloxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H31NO6/c1-17-25(28(33)35-16-19-9-7-6-8-10-19)26(27-21(30-17)14-29(3,4)15-22(27)32)20-11-12-23(36-18(2)31)24(13-20)34-5/h6-13,26,30H,14-16H2,1-5H3

InChI Key

ZSEWZSVAHQISNH-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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